REACTION_CXSMILES
|
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[CH3:7][O:8][C:9]1[CH:19]=[CH:18][C:12]([CH2:13][NH:14][CH2:15][C:16]#[N:17])=[CH:11][CH:10]=1.[Cl:20]C1C=CC=CC=1>>[Cl:6][C:1]1[C:2](=[O:3])[N:14]([CH2:13][C:12]2[CH:18]=[CH:19][C:9]([O:8][CH3:7])=[CH:10][CH:11]=2)[CH:15]=[C:16]([Cl:20])[N:17]=1
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Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNCC#N)C=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed
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Type
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WASH
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Details
|
eluted with Hex/EtOAc (10:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(C=C(N1)Cl)CC1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.33 mmol | |
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |